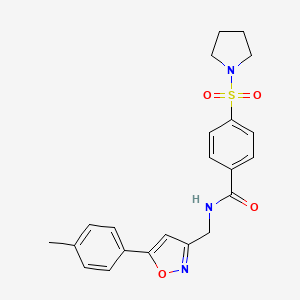

4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Description

The compound 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide features a benzamide core with two distinct substituents:

- A pyrrolidin-1-ylsulfonyl group at the 4-position of the benzene ring, introducing a sulfonamide moiety with a pyrrolidine ring.

- An N-((5-(p-tolyl)isoxazol-3-yl)methyl) group, where a methylene linker connects the benzamide nitrogen to a 5-(p-tolyl)-substituted isoxazole heterocycle.

This architecture combines sulfonamide (common in enzyme inhibitors and antimicrobial agents) and isoxazole (known for metabolic stability and hydrogen-bonding capacity) functionalities.

Properties

IUPAC Name |

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-16-4-6-17(7-5-16)21-14-19(24-29-21)15-23-22(26)18-8-10-20(11-9-18)30(27,28)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUPIGLEPSECSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Pyrrolidine Group: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a sulfonyl chloride.

Coupling Reactions: The final coupling of the isoxazole and pyrrolidine derivatives with a benzamide precursor can be achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce sulfide analogs.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research has indicated that compounds similar to 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide exhibit significant antimicrobial activity. For instance, derivatives containing sulfonamide groups have been synthesized and tested against various pathogens, showing efficacy against both bacterial and fungal strains. These findings suggest that the compound may possess similar antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains .

Anti-Cancer Potential

The compound's structural features may also contribute to its anti-cancer properties. Studies on related compounds have demonstrated their ability to inhibit key enzymes involved in cancer cell proliferation. For example, some derivatives were evaluated for their cytotoxic effects on lung cancer cell lines, showing promising inhibition rates against specific targets such as the epidermal growth factor receptor (EGFR) . This positions 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide as a potential lead compound in cancer therapy.

Synthesis and Derivatives

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving p-tolyl derivatives.

- Sulfonation : The introduction of the pyrrolidine sulfonamide moiety is crucial for enhancing the biological activity.

- Final Coupling : The benzamide structure is formed by coupling the isoxazole with the sulfonamide derivative.

The efficiency of these synthetic routes can vary, but optimization can lead to high yields of the target compound .

Therapeutic Applications

Given its biological activities, 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide holds promise in several therapeutic areas:

| Therapeutic Area | Potential Application | Mechanism of Action |

|---|---|---|

| Antimicrobial | Treatment of bacterial and fungal infections | Inhibition of microbial growth |

| Oncology | Targeting cancer cell proliferation | EGFR inhibition and apoptosis induction |

| Anti-inflammatory | Modulation of inflammatory pathways | COX-II inhibition |

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of compounds structurally related to 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide:

- Antimicrobial Study : A series of sulfonamide derivatives were synthesized and evaluated against pathogens affecting tomato plants, demonstrating effective antimicrobial properties .

- Cancer Research : Compounds derived from similar structures were screened for cytotoxicity against A549 lung cancer cells, revealing significant inhibitory effects on cell viability, suggesting potential for development into anticancer agents .

- Inflammation Studies : Research on related pyrazole derivatives has shown promise in inhibiting COX enzymes, indicating potential use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonyl and isoxazole groups are likely critical for binding to these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The table below highlights structural variations between the target compound and analogues from literature:

Analysis of Differences

Heterocycle Type

- Isoxazole (Target) vs. Thiazoles may enhance metal-binding capacity .

- Isoxazole vs. Oxadiazole (Compound 8): 1,2,4-Oxadiazoles are more electron-deficient, favoring interactions with electron-rich biological targets.

Substituent Effects

- p-Tolyl (Target) vs. Pyridin-3-yl (4g) : The hydrophobic p-tolyl group may increase membrane permeability compared to the polar pyridin-3-yl, which could enhance solubility but reduce bioavailability .

- Pyrrolidin-1-ylsulfonyl (Target) vs.

Sulfonamide/Amide Features

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The p-tolyl group in the target likely increases logP compared to ’s 5-methylisoxazole , favoring blood-brain barrier penetration.

- Solubility : The absence of polar groups (e.g., pyridine in 4g) may reduce aqueous solubility, necessitating formulation optimizations .

- Metabolic Stability : Isoxazoles are generally resistant to oxidative metabolism, suggesting superior stability over thiazoles or oxadiazoles in vivo .

Biological Activity

The compound 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide (CAS Number: 946210-27-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 425.5 g/mol. The structural components include a pyrrolidine ring, a sulfonyl group, and an isoxazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 946210-27-1 |

| Molecular Formula | C22H23N3O4S |

| Molecular Weight | 425.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the pyrrolidine and isoxazole functionalities. Initial steps may include the formation of the isoxazole ring followed by the introduction of the sulfonamide group through sulfonylation reactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide . For instance, derivatives containing similar structural motifs have shown promising results against various cancer cell lines. The mechanism often involves inhibition of specific kinases involved in tumor progression, such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

Compounds with a pyrrolidine and sulfonamide structure have demonstrated anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), which are crucial in the inflammatory response . The ability to modulate these pathways positions such compounds as potential therapeutic agents in inflammatory diseases.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that similar sulfonamide derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL, indicating potent antibacterial activity .

Case Studies

-

Antitumor Activity Study :

- A derivative of the compound was tested in vitro against several cancer cell lines, showing IC50 values in the low micromolar range.

- The study utilized molecular docking to elucidate binding interactions with target proteins involved in cell proliferation.

-

Anti-inflammatory Assessment :

- In vivo models demonstrated that administration of this class of compounds resulted in reduced edema and inflammation markers.

- Histological analysis revealed decreased leukocyte infiltration in treated tissues compared to controls.

- Antimicrobial Evaluation :

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.